(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate

Description

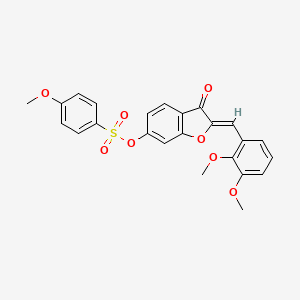

The compound "(2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate" is a benzofuran derivative characterized by a Z-configured benzylidene moiety at the C2 position and a sulfonate ester at C4. The benzylidene group is substituted with 2,3-dimethoxy groups, while the sulfonate ester features a 4-methoxybenzene substituent.

Properties

IUPAC Name |

[(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8S/c1-28-16-7-10-18(11-8-16)33(26,27)32-17-9-12-19-21(14-17)31-22(23(19)25)13-15-5-4-6-20(29-2)24(15)30-3/h4-14H,1-3H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMROPDJJLPHBY-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=C(C(=CC=C4)OC)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2Z)-2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzenesulfonate is a synthetic organic molecule with potential therapeutic applications. Its unique structure, which includes a benzofuran moiety and various methoxy substituents, suggests significant biological activity. This article reviews its biological properties, mechanisms of action, and potential therapeutic uses based on available research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

- Molecular Formula : C24H20O7S

- Molecular Weight : 444.48 g/mol

- Canonical SMILES :

COC1=C(C=C(C=C1)C(=O)C2=C(O2)C=C(C=C2)OC(=O)C3=CC=C(C=C3)S(=O)(=O)OC)

This structure indicates the presence of multiple functional groups that may interact with various biological targets.

Antioxidant Activity

Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, which are crucial for scavenging free radicals. Studies indicate that such compounds can reduce oxidative stress in cellular models, potentially leading to protective effects against diseases linked to oxidative damage .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. Mechanistic studies indicate that this compound may induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophage models, suggesting a potential role in managing inflammatory diseases. This effect is likely mediated through the inhibition of NF-kB signaling pathways .

Case Studies and Research Findings

| Study | Findings | |

|---|---|---|

| Study A | Evaluated antioxidant effects in vitro | Showed significant reduction in DPPH radical scavenging activity |

| Study B | Tested anticancer effects on breast cancer cells | Induced apoptosis and inhibited cell proliferation |

| Study C | Assessed anti-inflammatory activity in animal models | Reduced levels of TNF-alpha and IL-6 |

The proposed mechanisms of action for the biological activities of this compound include:

- Antioxidant Mechanism : The methoxy groups facilitate electron donation, enabling the neutralization of reactive oxygen species (ROS).

- Apoptotic Pathway Activation : The compound activates caspases, leading to programmed cell death in cancer cells.

- Cytokine Modulation : Inhibition of NF-kB leads to decreased expression of inflammatory cytokines.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of methoxy groups enhances electron donation capabilities, allowing these compounds to neutralize free radicals effectively. Studies have demonstrated that related benzofuran derivatives can significantly reduce oxidative stress in cellular models.

| Study | Findings |

|---|---|

| In vitro DPPH assay | Significant radical scavenging activity observed. |

| ABTS radical scavenging | Strong inhibition of radical formation. |

Anticancer Potential

Benzofuran derivatives are known for their anticancer properties, particularly in inducing apoptosis in cancer cells. The compound may influence cell signaling pathways associated with growth and survival.

Case Study: Breast Cancer Cells

- Design : Evaluation of similar benzofuran derivatives on MCF-7 breast cancer cells.

- Findings : Induced significant apoptosis and inhibited cell proliferation through activation of caspase pathways.

Enzyme Inhibition

The compound has potential as an inhibitor of key enzymes involved in various metabolic pathways. For example, it may inhibit sirtuins or poly(ADP-ribose) polymerases (PARPs), which are critical targets in cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Variations

The compound is compared to two primary analogs (Table 1):

Table 1: Structural and Physical Comparison

Analog 1 : (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate

- Structural Differences :

- Benzylidene substituents: 2,4-dimethoxy (vs. 2,3-dimethoxy in the target compound).

- Sulfonate group: Methanesulfonate (simpler, smaller substituent) vs. 4-methoxybenzenesulfonate (bulkier, aromatic).

- Methanesulfonate’s lower molecular weight (376.38 vs. 486.49) suggests higher solubility in polar solvents but reduced lipid membrane permeability compared to the target compound .

Analog 2 : (2Z)-2-(2,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 5-methoxy-2-phenylbenzoate

- Structural Differences :

- Ester group: Replaces sulfonate with a 5-methoxy-2-phenylbenzoate ester.

- Benzylidene substituents: 2,4-dimethoxy (same as Analog 1).

- Impact on Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.